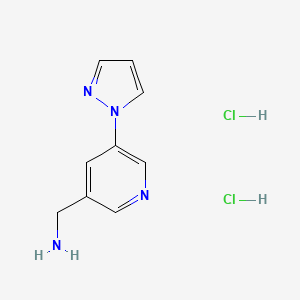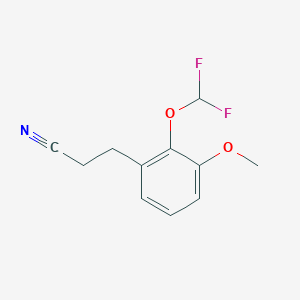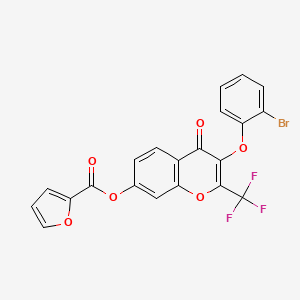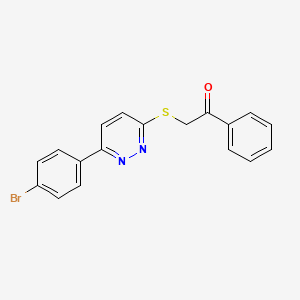![molecular formula C20H16N2O3S B14870418 Ethyl 4-cyano-3-methyl-5-[(naphthalen-1-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B14870418.png)
Ethyl 4-cyano-3-methyl-5-[(naphthalen-1-ylcarbonyl)amino]thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(1-naphthamido)-4-cyano-3-methylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a naphthamido group, a cyano group, and a carboxylate ester group attached to a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(1-naphthamido)-4-cyano-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthamido Intermediate: The reaction begins with the preparation of 1-naphthoyl chloride, which is then reacted with an appropriate amine to form the naphthamido intermediate.
Cyclization and Functionalization:
Final Product Formation: The final step involves the esterification of the carboxylate group with ethanol to yield ethyl 5-(1-naphthamido)-4-cyano-3-methylthiophene-2-carboxylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl 5-(1-naphthamido)-4-cyano-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Reagents such as halogens, alkyl halides, or other electrophiles/nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted thiophene derivatives.
科学的研究の応用
Ethyl 5-(1-naphthamido)-4-cyano-3-methylthiophene-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of advanced materials, such as organic semiconductors or dyes.
作用機序
The mechanism of action of ethyl 5-(1-naphthamido)-4-cyano-3-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
- Ethyl 2-(1-naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- 1,8-Naphthalimide Derivatives
Uniqueness
Ethyl 5-(1-naphthamido)-4-cyano-3-methylthiophene-2-carboxylate is unique due to its specific combination of functional groups and its structural configuration
特性
分子式 |
C20H16N2O3S |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
ethyl 4-cyano-3-methyl-5-(naphthalene-1-carbonylamino)thiophene-2-carboxylate |
InChI |
InChI=1S/C20H16N2O3S/c1-3-25-20(24)17-12(2)16(11-21)19(26-17)22-18(23)15-10-6-8-13-7-4-5-9-14(13)15/h4-10H,3H2,1-2H3,(H,22,23) |
InChIキー |
DCNOSWYUAHCDOY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CC3=CC=CC=C32)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



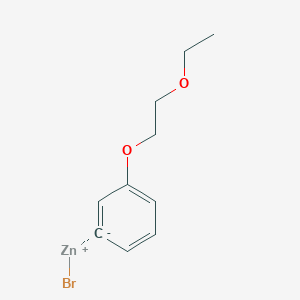
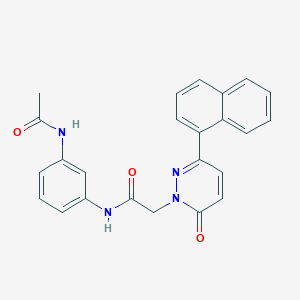
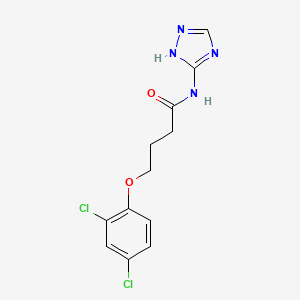
![2,2'-(ethane-1,2-diyldiimino)bis[2-(methylsulfanyl)-6-propyl-2,3-dihydropyrimidin-4(1H)-one]](/img/structure/B14870370.png)
![5-Chloro-7-[(2-methylpiperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B14870375.png)

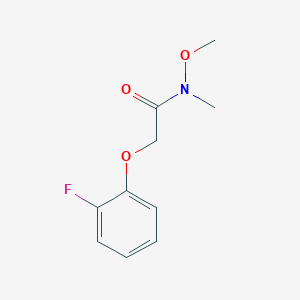
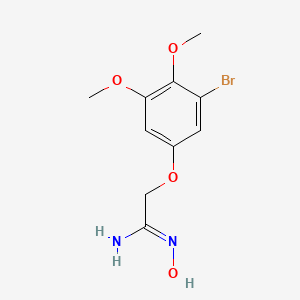
![8-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14870401.png)
